Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO5S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 5-(ethylsulfonylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H15NO5S/c1-3-14-9(11)8-5-7(15-10-8)6-16(12,13)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
LOMPVMGXXGBZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CS(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Diketone Esters with Hydroxylamine
The dihydroisoxazole ring is typically constructed via cyclization of β-diketone esters with hydroxylamine derivatives. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride under basic conditions to form the isoxazole backbone. A modified approach for the target compound involves:
-
Formation of ethyl 2-ethoxymethylene acetoacetate : Triethyl orthoformate and ethyl acetoacetate undergo condensation in acetic anhydride at 80–100°C.
-
Cyclization with hydroxylamine : The intermediate reacts with hydroxylamine hydrochloride in methanol/water at 0–10°C, yielding the dihydroisoxazole core.
Key parameters influencing yield and purity:
Sulfonation of Thioether Intermediates
Introduction of the ethylsulfonyl group requires sulfonation of a thioether precursor. Two primary routes are documented:
Route A: Direct Sulfur Incorporation
Route B: Copper-Catalyzed Sulfonylation
A one-pot method using sodium p-toluenesulfinate and Cu(OAc)₂ in DMSO at room temperature achieves direct sulfonylation.
Advantages :
-
Eliminates separate thiolation and oxidation steps.
-
Higher functional group tolerance.
Limitations : Requires rigorous exclusion of moisture and oxygen.
Optimization of Critical Steps
Cyclization Reaction Optimization
Comparative studies highlight the impact of reaction conditions on cyclization efficiency:
| Condition | Yield (%) | Isomer Content (%) | Source |
|---|---|---|---|
| 0°C, NaOAc, 4 h | 85 | 2.5 | |
| 25°C, NaOH, 30 h | 61 | 12.3 | |
| Microwave, 100°C, 20 min | 89 | 1.8 |
Microwave-assisted synthesis significantly improves yield and reduces isomer formation.
Sulfonation Efficiency
Oxidizing agents critically influence sulfonation outcomes:
| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂/AcOH | CH₂Cl₂ | 12 | 72 | 98 |
| Oxone® | MeOH/H₂O | 6 | 82 | 99 |
| m-CPBA | CHCl₃ | 8 | 68 | 97 |
Oxone® in methanol/water (1:1) provides optimal balance of speed and efficiency.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe scaled-up production using continuous flow reactors:
Waste Management
Green chemistry principles are applied to minimize environmental impact:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
-
Conditions: Hydrolysis in toluene/xylene with NaOH/KOH at elevated temperatures .
-
Application: Generates carboxylic acid intermediates for further coupling reactions (e.g., amidation) .
Nucleophilic Substitution at the Sulfonyl Group
The ethylsulfonyl (-SO₂Et) moiety participates in nucleophilic substitutions, particularly with amines or thiols:
Example Reaction:
-
Evidence: Analogous sulfonylmethyl isoxazoles undergo substitutions to form sulfonamides under mild conditions .
-
Catalysts: Copper acetate (Cu(OAc)₂) and potassium fluoride (KF) in DMSO facilitate such transformations .
Cycloaddition and Ring-Opening Reactions
The dihydroisoxazole ring can engage in cycloadditions or ring-opening under acidic/basic conditions:
Ring-Opening Pathway:
-
Mechanism: Protonation at the oxygen atom weakens the N–O bond, leading to ring cleavage .
-
Applications: Forms intermediates for heterocycle synthesis (e.g., pyrazoles) .
Oxidation and Reduction Reactions
The sulfonyl group is redox-stable, but the dihydroisoxazole ring can undergo reduction:
Reduction of Dihydroisoxazole:
-
Outcome: Yields saturated isoxazolidine derivatives, enhancing stability for pharmaceutical applications.
Cross-Coupling Reactions
The compound’s brominated analogs (e.g., ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate) undergo Suzuki-Miyaura couplings:
Example:
-
Relevance: Suggests potential for functionalizing the parent compound via halogenation followed by coupling .
Table 1: Comparative Reaction Pathways for Isoxazole Derivatives
Electrophilic Additions
The electron-deficient isoxazole ring may undergo electrophilic substitutions at the α-position:
Example:
-
Limitations: Steric hindrance from the ethylsulfonyl group may reduce reactivity.
Decarboxylation Pathways
Under thermal or photolytic conditions, the ester group can decarboxylate:
Reaction:
Challenges and Research Gaps
Scientific Research Applications
Synthetic Pathway
- Starting Material : Ethyl 3-oxo-4-((ethylsulfonyl)methyl)butanoate
- Reagent : Hydroxylamine hydrochloride
- Base : Sodium acetate
- Process : Cyclization to form the isoxazole ring.
Scientific Research Applications
Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate has been investigated for various applications in scientific research:
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile intermediate in synthesizing more complex molecules.
- Reagent in Chemical Reactions : It can participate in various chemical reactions such as esterification, amidation, and nucleophilic substitutions.
Biology
- Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms, particularly its interaction with specific molecular targets.
- Biological Pathway Investigation : It serves as a probe for investigating metabolic pathways and biological processes.
Industry
- Agrochemical Development : this compound is utilized in the production of specialty chemicals and as an intermediate in agrochemical synthesis.
Research indicates that compounds similar to this compound exhibit notable biological activities:
Antimicrobial Activity
Isoxazole derivatives have shown significant antimicrobial properties against various bacterial strains. While specific data on this compound's antimicrobial efficacy remains limited, its structural similarities suggest potential effectiveness.
Antifolate Activity
Derivatives of isoxazoles have demonstrated promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens. Although direct studies on this compound's antifolate activity are sparse, its structural characteristics imply potential efficacy.
Case Studies
Several case studies highlight the applications of isoxazole derivatives:
- Isoxazole Derivatives in Cancer Research : A study explored their role in targeting cancer cell proliferation through enzyme inhibition mechanisms.
- Antimicrobial Agents Development : Investigations focused on synthesizing isoxazole analogs that exhibited enhanced antibacterial properties compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural Modifications and Implications
- Sulfonyl vs. Aromatic Substituents : The target compound’s ethylsulfonyl group increases polarity compared to aromatic substituents (e.g., 4-hydroxy-3-methoxybenzyl in 1a ). This enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .
- Heterocyclic Additions : Analogues like 3ga incorporate pyrazolone rings, which are linked to enhanced biological activity (e.g., antimicrobial properties) due to electron-withdrawing effects .
Biological Activity
Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.29 g/mol. Its structure features a dihydroisoxazole ring and an ethylsulfonyl group, which are critical for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₅S |
| Molecular Weight | 249.29 g/mol |
| Key Functional Groups | Dihydroisoxazole, Ethylsulfonyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of ethyl 3-oxo-4-((ethylsulfonyl)methyl)butanoate with hydroxylamine hydrochloride in the presence of a base like sodium acetate, leading to the formation of the isoxazole ring.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The ethylsulfonyl group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit various enzymes by covalently modifying active sites.
- Receptor Modulation : It may alter receptor functions, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. Studies suggest that compounds similar to this compound demonstrate effectiveness against various bacterial strains .
Antifolate Activity
In related studies on antifolate compounds, derivatives of isoxazoles have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens . Although specific data on this compound's antifolate activity is limited, its structural similarities to known antifolates suggest potential efficacy.
Enzyme Inhibition Studies
Experimental investigations have demonstrated that compounds with similar structures can inhibit enzymes involved in metabolic pathways. For instance, the inhibition of DHFR has been quantified in related compounds, providing a basis for further exploration of this compound's potential as an enzyme inhibitor .
Case Studies
Several case studies illustrate the application of isoxazole derivatives in medicinal chemistry:
- Isoxazole Derivatives in Cancer Research : A study highlighted the use of isoxazole derivatives in targeting cancer cell proliferation through enzyme inhibition mechanisms.
- Antimicrobial Agents : Another investigation focused on synthesizing isoxazole analogs that exhibited enhanced antibacterial properties compared to traditional antibiotics.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate, and how do reaction conditions impact yield and purity?
- Methodology :
-
Catalytic Condensation : Primary nitro compounds and dipolarophiles (e.g., alkenes) react under catalytic conditions to form the isoxazoline core. Solvents like dichloromethane (DCM) and catalysts (not explicitly stated) are critical for regioselectivity .
-
Sulfonylation : Post-cyclization, ethylsulfonyl groups are introduced via alkylation or sulfonation. Ethanol and potassium carbonate (K₂CO₃) are typical solvents and catalysts, with yields ranging 77–89% under reflux (9–13 hours) .
-
Purification : Flash column chromatography (20% EtOAc/hexane) effectively isolates the product, with yields up to 75% .
- Data Table :
| Step | Reactants/Conditions | Yield | Key References |
|---|---|---|---|
| Isoxazoline Formation | Nitro compounds + dipolarophiles in DCM | 75% | |
| Sulfonylation | Ethylsulfonylating agents in ethanol/K₂CO₃ | 77–89% |
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of the isoxazoline ring and ethylsulfonyl group .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for analogous isoxazole derivatives .
- IR Spectroscopy : Identifies carbonyl (C=O) and sulfonyl (S=O) stretches .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What pharmacological assays are suitable for preliminary bioactivity screening?
- In Vivo Models : Oral administration (e.g., 1% carboxymethyl cellulose suspensions) for analgesic/anti-inflammatory studies, with intraperitoneal delivery for ulcerogenicity assays .
- Dosage Optimization : Dose-response curves (e.g., 10–100 mg/kg) compared to standards like indomethacin .
Advanced Research Questions
Q. How can enantiomeric purity be improved during catalytic condensation synthesis?
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Lewis acids) to control cycloaddition stereochemistry .
- Chromatography : Chiral stationary phases (e.g., Beta DEXTM columns) resolve diastereomers, with GC or HPLC monitoring .
- Reaction Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature to favor kinetic over thermodynamic products .
Q. How to resolve contradictions in bioactivity data between this compound and methylsulfonyl analogs?
- Structural Comparison : Compare ethylsulfonyl (electron-withdrawing) vs. methylsulfonyl groups in docking studies to assess receptor binding differences .
- Assay Replication : Standardize protocols (e.g., ulcerogenicity via intraperitoneal vs. oral routes) to minimize variability .
- Metabolic Profiling : Evaluate sulfone group stability under physiological conditions using LC-MS .
Q. What strategies identify and mitigate synthetic impurities (e.g., regioisomers or by-products)?
- By-Product Analysis : Monitor side reactions (e.g., over-sulfonation) via TLC and HRMS .
- Chromatographic Separation : Gradient elution (e.g., 10–50% EtOAc/hexane) isolates regioisomers .
- Crystallization : Recrystallization in ethanol/water mixtures enhances purity .
Q. How does the ethylsulfonyl group influence electrochemical stability compared to aryl-sulfonyl derivatives?
- Cyclic Voltammetry : Compare oxidation potentials of ethylsulfonyl vs. phenylsulfonyl groups to assess electron-withdrawing effects .
- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and sulfone group charge distribution .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
